6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of halogenated naphthalenones These compounds are characterized by the presence of bromine and fluorine atoms attached to a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves halogenation reactions. One common method is the bromination and fluorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperatures and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Functionalized naphthalenones with various substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.
7-fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom.
6-chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: Chlorine instead of bromine.
Uniqueness
The combination of bromine and fluorine atoms in 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to its analogs.
Properties
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNSHLDYXJLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260014-69-4 |
Source
|
Record name | 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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